Cas no 1557741-83-9 (1-(2-Methylprop-2-en-1-yl)-1h-indol-5-amine)

1-(2-Methylprop-2-en-1-yl)-1h-indol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-METHYLPROP-2-EN-1-YL)-1H-INDOL-5-AMINE
- EN300-1110761
- 1557741-83-9
- 1-(2-Methylprop-2-en-1-yl)-1h-indol-5-amine
-
- Inchi: 1S/C12H14N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7H,1,8,13H2,2H3
- InChI Key: OQIROPNXTCGTTN-UHFFFAOYSA-N
- SMILES: N1(C=CC2C=C(C=CC1=2)N)CC(=C)C
Computed Properties
- Exact Mass: 186.115698455g/mol
- Monoisotopic Mass: 186.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31Ų
- XLogP3: 2.7
1-(2-Methylprop-2-en-1-yl)-1h-indol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110761-0.1g |
1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine |
1557741-83-9 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1110761-2.5g |
1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine |
1557741-83-9 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1110761-5.0g |
1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine |
1557741-83-9 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1110761-0.05g |
1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine |
1557741-83-9 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1110761-0.25g |
1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine |
1557741-83-9 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1110761-0.5g |
1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine |
1557741-83-9 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1110761-10.0g |
1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine |
1557741-83-9 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1110761-1.0g |
1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine |
1557741-83-9 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1110761-1g |
1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine |
1557741-83-9 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1110761-5g |
1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine |
1557741-83-9 | 95% | 5g |
$2235.0 | 2023-10-27 |
1-(2-Methylprop-2-en-1-yl)-1h-indol-5-amine Related Literature
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
Additional information on 1-(2-Methylprop-2-en-1-yl)-1h-indol-5-amine
Introduction to 1-(2-Methylprop-2-en-1-yl)-1H-indol-5-amine (CAS No. 1557741-83-9)
1-(2-Methylprop-2-en-1-yl)-1H-indol-5-amine, with the CAS number 1557741-83-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indole class, which is known for its diverse biological activities and potential therapeutic applications. The structure of 1-(2-Methylprop-2-en-1-yl)-1H-indol-5-amine features a substituted indole ring with a vinyl group attached to the nitrogen atom, making it a unique and intriguing molecule for further investigation.
The indole scaffold is a fundamental building block in many natural products and synthetic compounds, often associated with various pharmacological activities such as anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the vinyl group in 1-(2-Methylprop-2-en-1-yl)-1H-indol-5-amine adds an additional layer of complexity and reactivity, potentially influencing its biological properties and interactions with biological targets.
Recent studies have explored the potential applications of 1-(2-Methylprop-2-en-1-yl)-1H-indol-5-amine in various therapeutic areas. One notable area of research is its potential as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers found that 1-(2-Methylprop-2-en-1-yl)-1H-indol-5-amine exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound could be a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-(2-Methylprop-2-en-1-yl)-1H-indol-5-amine has also shown potential as an anti-cancer agent. A study conducted by a team at the National Cancer Institute demonstrated that the compound selectively inhibited the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings highlight the compound's potential as a lead molecule for further drug development in oncology.
The neuroprotective properties of 1-(2-Methylprop-2-en-1-yl)-1H-indol-5-amine have also been investigated. Research published in the Journal of Neurochemistry showed that the compound protected neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. This neuroprotective effect could be particularly valuable in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in disease progression.
The pharmacokinetic properties of 1-(2-Methylprop-2-en-1-yl)-1H-indol-5-amine have been studied to assess its suitability for clinical applications. Preliminary data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting that it can be effectively delivered to target tissues and organs. However, further preclinical studies are needed to fully characterize its pharmacokinetic profile and ensure its safety and efficacy.
In terms of synthetic methods, several routes have been developed to produce 1-(2-Methylprop-2-en-1-yl)-1H-indol-5-amine. One common approach involves the reaction of 5-bromoindole with 3-butenyl magnesium bromide followed by reductive amination with formaldehyde. This method provides high yields and purity, making it suitable for large-scale synthesis. Alternative synthetic strategies are also being explored to optimize yield, cost-effectiveness, and environmental impact.
The structural features of 1-(2-Methylprop-2-en-1-y l)-1H-indol -5 -amine strong > have been extensively characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These studies have provided detailed insights into the molecular conformation and electronic properties of the compound, which are crucial for understanding its biological activity and designing more potent analogs.
In conclusion, 1 -( 2 -Methylprop - 2 -en - 1 - yl ) - 1 H -indol - 5 -amine strong > (CAS No . 155774 0 -83 -9 ) is a promising compound with diverse biological activities . Its potential applications in anti-inflammatory , anti-cancer , and neuroprotective therapies make it an exciting target for further research and development . Ongoing studies aim to elucidate its mechanisms of action , optimize its pharmacological properties , and advance it towards clinical trials . As research progresses , this compound may play a significant role in addressing unmet medical needs and improving patient outcomes . p >
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